molecular formula C14H18N5O11P B1201510 Adenylosuccinic acid

Adenylosuccinic acid

Numéro de catalogue: B1201510
Poids moléculaire: 463.29 g/mol
Clé InChI: OFBHPPMPBOJXRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenylosuccinic acid is a purine nucleotide cycle intermediate that plays a crucial role in the synthesis of adenosine monophosphate from inosine monophosphate. It is involved in purine metabolism and energy homeostasis, making it essential for cellular functions. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuromuscular diseases such as Duchenne muscular dystrophy .

Méthodes De Préparation

Adenylosuccinic acid can be synthesized through the enzymatic reaction between adenosine monophosphate and fumaric acid in the presence of adenylosuccinate synthetase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. Industrial production methods may involve the use of yeast autolysates to obtain the necessary enzymes for the reaction .

Analyse Des Réactions Chimiques

Degradation of Adenylosuccinic Acid

This compound is converted to adenosine monophosphate (AMP) and fumarate by the enzyme adenylosuccinate lyase (EC 4.3.2.2) .

Role of Adenylosuccinate Lyase

Adenylosuccinate lyase (ASL) catalyzes two distinct reactions in purine biosynthesis .

  • Cleavage of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate. This reaction is exclusive to the de novo pathway .

  • Cleavage of succinyl-adenosine monophosphate (SAMP) to AMP and fumarate, common to both de novo and salvage pathways .

Studies suggest that the C(gamma)-N bond cleavage is the rate-limiting step in the reaction . The catalytic mechanism involves a general acid/base mechanism .

Catalytic Residues Roles

ResidueRoles
Glu275(274)Bhydrogen bond acceptor
His141(140)Ahydrogen bond acceptor, hydrogen bond donor
Ser263(262)Bproton donor
Thr140(139)Aelectrostatic stabilizer
Lys268(267)Belectrostatic stabilizer
His68(67)A(AA)electrostatic stabilizer, involved in binding and stabilizing one of the carboxylate groups of the substrate's succinyl moiety
Ser263(262)Bproton acceptor
His141(140)Aproton donor

Adenylosuccinate Lyase Deficiency

Deficiency in adenylosuccinate lyase leads to accumulation of succinylaminoimidazolecarboxamide riboside (SAICA riboside) and this compound in cerebrospinal fluid and urine . This deficiency is characterized by psychomotor retardation, autism, muscle wasting, and epilepsy .

This compound and the Purine Nucleotide Cycle

This compound is a metabolite of the purine nucleotide cycle (PNC), which is activated during metabolic stress to drive the recovery of ATP from IMP . The PNC also produces fumarate that can be shuttled into the mitochondria to enhance ATP production capacity .

Applications De Recherche Scientifique

Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to dystrophin deficiency. Research has demonstrated that ASA therapy can significantly improve muscle integrity and reduce cellular damage in mouse models of DMD:

  • Histopathological Improvements : In studies involving mdx mice (a model for DMD), ASA treatment resulted in reduced muscle damage, lower centronucleated fiber counts, and decreased lipid accumulation .
  • Enhanced Muscle Function : While ASA did not directly improve muscle contractile strength, it positively affected mitochondrial health, which is vital for overall muscle function .

Other Potential Applications

Beyond DMD, ASA may have broader implications for other chronic diseases characterized by metabolic dysregulation:

  • Metabolic Disorders : Due to its role in purine metabolism and energy homeostasis, ASA could be beneficial in treating conditions like obesity and diabetes by enhancing glucose disposal and reducing inflammation .
  • Neuromuscular Disorders : The protective effects of ASA on muscle cells suggest potential applications in other neuromuscular diseases beyond DMD .

Case Studies and Research Findings

StudyFindings
Timpani et al. (2020)Demonstrated that ASA improved mitochondrial viability and reduced oxidative stress markers in mdx mice. The treatment also led to significant histopathological improvements in skeletal muscle tissues .
Rybalka et al. (2023)Highlighted the non-toxic nature of ASA with an LD50 greater than 5000 mg/kg and its potential as a chronic therapy for inherited myopathies .
Nature Scientific Reports (2020)Reported that ASA therapy improved muscle integrity and reduced heart weight in DMD mouse models, indicating systemic benefits beyond just skeletal muscles .

Mécanisme D'action

Adenylosuccinic acid exerts its effects by participating in the purine nucleotide cycle. It is synthesized from inosine monophosphate and aspartic acid through the action of adenylosuccinate synthetase. The resulting this compound is then converted to adenosine monophosphate and fumarate by adenylosuccinate lyase. This cycle is crucial for maintaining the balance of purine nucleotides in the cell and ensuring proper energy homeostasis .

Comparaison Avec Des Composés Similaires

Adenylosuccinic acid can be compared to other purine nucleotides such as inosine monophosphate and adenosine monophosphate. Unlike inosine monophosphate, which is a precursor in the purine nucleotide cycle, this compound is an intermediate that directly participates in the synthesis of adenosine monophosphate. Compared to adenosine monophosphate, this compound has a unique role in the purine nucleotide cycle and is involved in additional metabolic pathways .

Similar compounds include:

  • Inosine monophosphate
  • Adenosine monophosphate
  • Guanosine monophosphate

These compounds share similarities in their roles in nucleotide metabolism but differ in their specific functions and pathways .

Propriétés

IUPAC Name

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHPPMPBOJXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenylosuccinic acid
Reactant of Route 2
Adenylosuccinic acid
Reactant of Route 3
Adenylosuccinic acid
Reactant of Route 4
Adenylosuccinic acid
Reactant of Route 5
Adenylosuccinic acid
Reactant of Route 6
Adenylosuccinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.